6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method involves the condensation of benzylamine with a suitable hydrazine derivative, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Benzylhydrazine Derivatives: Compounds with a benzyl group attached to a hydrazine moiety.
Nitrophenyl Derivatives: Compounds containing a nitrophenyl group, which exhibit similar reactivity.
Uniqueness
6-BENZYL-3-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N6O4 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
6-benzyl-3-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N6O4/c24-15-7-6-13(23(26)27)9-12(15)10-18-21-17-19-16(25)14(20-22-17)8-11-4-2-1-3-5-11/h1-7,9-10,24H,8H2,(H2,19,21,22,25)/b18-10+ |
InChI Key |
NPZKVQFWWSUGFO-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.